molecular formula C15H12BrCl2NO4S B12492858 N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine

N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine

Cat. No.: B12492858
M. Wt: 453.1 g/mol
InChI Key: XXGSALIAWCITSV-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dichlorobenzyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dichlorobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and may require temperature control to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while hydrolysis reactions produce sulfonic acids and amines .

Scientific Research Applications

N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of halogen atoms (bromine and chlorine) can enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)glycine
  • N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine
  • N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine

Uniqueness

N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the benzyl group can enhance its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12BrCl2NO4S

Molecular Weight

453.1 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetic acid

InChI

InChI=1S/C15H12BrCl2NO4S/c16-11-2-4-12(5-3-11)24(22,23)19(9-15(20)21)8-10-1-6-13(17)14(18)7-10/h1-7H,8-9H2,(H,20,21)

InChI Key

XXGSALIAWCITSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)O)Br

Origin of Product

United States

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